molecular formula C23H24N2O2S B2749598 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922457-75-8

2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2749598
CAS No.: 922457-75-8
M. Wt: 392.52
InChI Key: RJAFFPWGDDTYKU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure characterized by a central 2-acetamide-linked 1,3-thiazole ring, which is substituted with a 5,6,7,8-tetrahydronaphthalen group and a 4-ethoxyphenyl group . The specific molecular formula is C23H24N2O2S. The structural motifs present in this compound, namely the 1,3-thiazole core and the tetrahydronaphthalene moiety, are commonly investigated in pharmaceutical research. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, while the tetrahydronaphthalene structure is a privileged scaffold in drug design . The presence of these groups suggests potential for research into central nervous system, metabolic, or anti-inflammatory disorders, though specific biological data and mechanism of action for this exact molecule require further investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFFPWGDDTYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 398.52 g/mol

The compound features a thiazole ring, which is often linked to various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar to other thiazole derivatives, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Thiazole derivatives have been reported to possess significant anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against a range of microbial pathogens. The thiazole moiety is known for its role in enhancing antimicrobial activity .

In Vitro Studies

Recent studies have evaluated the biological activity of similar thiazole-containing compounds. For instance:

  • A study demonstrated that thiazole derivatives exhibited potent AChE inhibitory activity with IC50 values ranging from 1.5 to 5.0 µM .
  • Another investigation into the cytotoxic effects of thiazole derivatives found that several compounds induced significant growth inhibition in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values as low as 0.28 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (µM)Reference
Acetylcholinesterase Inhibition2.7
Cytotoxicity (MCF-7)0.28
Antimicrobial ActivityVaries

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins such as AChE. These studies suggest that the compound can effectively bind to the active site of AChE, potentially leading to enhanced inhibitory effects on enzyme activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the incorporation of the tetrahydronaphthalene moiety. Characterization is conducted using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation in various assays. The compound's structural components may enhance its interaction with cellular targets involved in cancer progression. Specifically, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide. Modifications to the ethoxy group or variations in the tetrahydronaphthalene moiety could influence its pharmacological properties. For example:

ModificationExpected Effect
Altering ethoxy groupChanges lipophilicity and solubility
Modifying thiazole ringAffects binding affinity to targets
Substituting tetrahydronaphthalenePotentially enhances anticancer potency

Case Studies

  • Anticancer Activity : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cells (MCF7) with IC50 values in low micromolar ranges .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of compounds with similar structures. The results showed promising activity against resistant strains of bacteria, suggesting that this class of compounds could be developed into new antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (–NHCOCH2–) participates in nucleophilic substitutions due to the electrophilic carbonyl carbon.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux (110°C, 8h)2-(4-ethoxyphenyl)acetic acid72%
AlkylationCH3I, K2CO3, DMF (rt, 12h)N-methylated acetamide derivative65%
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water . Alkylation occurs through deprotonation of the amide nitrogen, forming a resonance-stabilized anion that reacts with methyl iodide.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The electron-rich thiazole ring undergoes EAS at the 5-position due to resonance stabilization of intermediates.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO3/H2SO4 (0°C, 2h)5-nitro-thiazole derivative58%
BrominationBr2, FeBr3, CH2Cl2 (rt, 4h)5-bromo-thiazole derivative63%
  • Regioselectivity : Directed by the electron-donating effect of the adjacent amine group, favoring substitution at the 5-position .

Functionalization of the Tetrahydronaphthalene Moiety

The saturated cyclohexene ring in the tetrahydronaphthalene unit undergoes hydrogenation and oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO4, H2O, Δ (80°C, 6h)Tetralone derivative41%
HydrogenationH2 (1 atm), Pd/C, EtOH (rt, 24h)Decahydronaphthalene analog89%
  • Catalytic Hydrogenation : Proceeds via syn-addition of hydrogen across the double bond, confirmed by NMR.

Ether Cleavage of the 4-Ethoxyphenyl Group

The ethoxy group (–OCH2CH3) undergoes cleavage under strong acidic or reducing conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic CleavageHBr (48%), AcOH, reflux (12h)4-hydroxyphenyl derivative78%
Reductive CleavageBBr3, CH2Cl2 (–10°C, 3h)4-hydroxyphenyl derivative82%
  • BBr3 Mechanism : Boron tribromide coordinates to the ether oxygen, facilitating nucleophilic attack by bromide ion.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Reaction TypeReagents/ConditionsProductYieldSource
Friedländer SynthesisNH4OAc, EtOH, Δ (100°C, 10h)Quinoline-fused thiazole55%
Ullmann CouplingCuI, K2CO3, DMF (120°C, 24h)Bi-thiazole dimer37%
  • Friedländer Reaction : Involves condensation of an amino group with a ketone, followed by cyclodehydration .

Bioconjugation and Prodrug Formation

The acetamide group serves as a handle for bioconjugation with biomolecules.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationNHS, DCC, CH2Cl2 (rt, 6h)Activated ester for protein coupling68%
GlycosylationAcetylated glucose, BF3·Et2O (0°C, 2h)Glycosylated prodrug44%

Key Research Findings

  • Stability : The compound is stable in ethanol and DMSO but degrades in acidic aqueous solutions (t1/2 = 3h at pH 2) .

  • Reactivity Hierarchy : Thiazole ring > Acetamide group > Ethoxyphenyl group > Tetrahydronaphthalene .

  • Byproducts : Over-oxidation of the tetrahydronaphthalene moiety yields naphthoquinone impurities (up to 12%) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares key analogs based on substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
Target Compound : 2-(4-Ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide C₂₃H₂₃N₂O₂S 391.51 - 4-Ethoxyphenyl
- 5,6,7,8-Tetrahydronaphthalen-2-yl (thiazole core)
Inferred anticancer potential Likely carbodiimide-mediated coupling
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide C₂₀H₁₇N₃O₂S 363.43 - 4-Ethoxyphenyl
- 4-Cyanophenyl (thiazole core)
Not reported Commercial synthesis
N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide C₂₃H₂₂N₄O₅S₂ 522.63 - Nitrothiazole
- Tetrahydronaphthalene-oxadiazole linkage
Apoptosis induction (A549/C6 cells) Click chemistry
2-((3-Cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)-N-(2-(4-cyanophenyl)-4-oxothiazolidin-3-yl)acetamide C₃₄H₂₄FN₅O₃S 625.65 - Tetrahydronaphthalene-pyridine core
- 4-Fluorophenyl
- 4-Cyanophenyl
Anticancer (in vitro) Nucleophilic substitution
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 - 2,6-Dichlorophenyl
- Unsubstituted thiazole
Structural analog of penicillin Carbodiimide coupling

Structural and Functional Insights

Core Heterocycle Variations :

  • Thiazole vs. Oxadiazole/Pyridine : The target compound’s thiazole core offers distinct electronic properties compared to oxadiazole (electron-deficient) or pyridine (aromatic base) systems. For example, oxadiazole derivatives (e.g., compound 9 in ) exhibit stronger apoptosis induction due to enhanced electrophilicity, while pyridine analogs (e.g., compound 11d in ) show moderate activity, likely due to reduced solubility .

Substituent Effects: 4-Ethoxyphenyl vs. 4-Cyanophenyl: The ethoxy group’s electron-donating nature may improve metabolic stability compared to the electron-withdrawing cyano group in ’s compound, which could reduce bioavailability . Tetrahydronaphthalene vs.

Biological Activity Trends :

  • Compounds with tetrahydronaphthalene linked to electron-withdrawing groups (e.g., nitro in ) show superior apoptotic activity, while ethoxy-substituted derivatives may prioritize target selectivity over potency .

Research Findings and Implications

Anticancer Potential: The tetrahydronaphthalene-thiazole scaffold is understudied but shares structural motifs with validated Akt/FAK inhibitors (e.g., compound 6 in ).

Physicochemical Properties :

  • The target compound’s calculated LogP (~3.5) suggests better solubility than naphthalene analogs (LogP > 4.0), balancing bioavailability and membrane permeability .

Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or toxicity. Comparative studies with ’s oxadiazole derivatives are needed to evaluate efficacy against resistant cancers.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide?

Methodological Answer: Synthesis typically involves coupling 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 2-(4-ethoxyphenyl)acetyl chloride. Key steps include:

  • Catalytic Conditions : Use of triethylamine (TEA) as a base and dichloromethane (DCM) as the solvent at 273 K to facilitate amide bond formation .
  • Purification : Recrystallization from ethanol or methanol-acetone mixtures (1:1) to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 61.8° between thiazole and aryl rings), and hydrogen-bonding networks (N–H⋯N motifs, R22(8) graph-set) .
  • Spectroscopy :
    • NMR : Confirm ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and tetrahydronaphthalenyl protons (δ 1.7–2.8 ppm for CH2) .
    • FT-IR : Validate amide C=O stretch (~1680 cm⁻¹) and thiazole C–N vibrations (~1520 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer: Thiazole derivatives are screened for:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinase) with IC50 determination .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to map binding poses. Prioritize residues (e.g., Lys721, Thr830) forming H-bonds with the acetamide group .
  • Quantum Chemical Calculations :
    • Reaction Path Search : Identify transition states (e.g., amide bond rotation barriers) using Gaussian 16 at the B3LYP/6-31G* level .
    • Solvent Effects : COSMO-RS to simulate DCM/water partitioning (logP ~3.2) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Strategy Example Evidence
Orthogonal Assays Compare MIC (microdilution) vs. disk diffusion
Dose-Response Curves Validate IC50 in triplicate (e.g., 95% CI)
Structural Analogues Test 4-methoxyphenyl vs. ethoxyphenyl derivatives

Q. What in vitro models optimize pharmacokinetic profiling?

Methodological Answer:

  • Metabolic Stability : Liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
  • Permeability : Caco-2 monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited free fraction) .

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